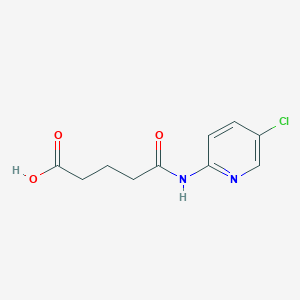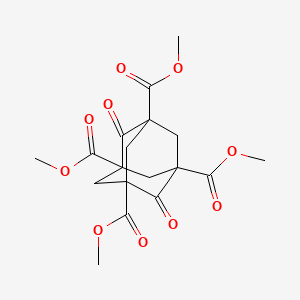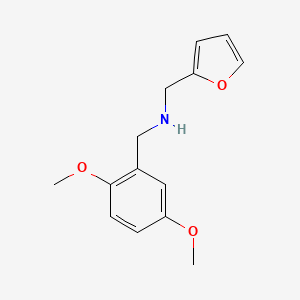
N-méthyl-1-(2,3-dichlorophényl)méthanamine
Vue d'ensemble
Description
1-(2,3-Dichlorophenyl)-N-methylmethanamine is an organic compound that belongs to the class of phenylmethanamines It is characterized by the presence of a dichlorophenyl group attached to a methylmethanamine moiety
Applications De Recherche Scientifique
1-(2,3-Dichlorophenyl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
Target of Action
The primary target of 1-(2,3-dichlorophenyl)-N-methylmethanamine, also known as N-(2,3-dichlorobenzyl)-N-methylamine, is the dopamine D2 and D3 receptors . These receptors are part of the dopamine system, which plays a crucial role in the brain’s reward system and motor control.
Mode of Action
This compound interacts with its targets by acting as a partial agonist An agonist is a substance that initiates a physiological response when combined with a receptor
Biochemical Pathways
The interaction of this compound with the dopamine D2 and D3 receptors affects the dopaminergic pathways in the brain These pathways are involved in several key functions, including motor control, reward, and the release of various hormones
Pharmacokinetics
Similar compounds are known to be metabolized byCYP3A4 and, to a lesser extent, by CYP2D6 . These enzymes play a crucial role in drug metabolism, affecting the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and, consequently, its bioavailability.
Result of Action
Its role as a partial agonist of the dopamine d2 and d3 receptors suggests it could influence the dopaminergic system, potentially affecting motor control, reward response, and hormone release .
Analyse Biochimique
Biochemical Properties
1-(2,3-Dichlorophenyl)-N-methylmethanamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to act as a partial agonist of the dopamine D2 and D3 receptors . This interaction suggests that 1-(2,3-dichlorophenyl)-N-methylmethanamine can modulate neurotransmitter release and receptor activity, impacting various biochemical pathways.
Cellular Effects
The effects of 1-(2,3-dichlorophenyl)-N-methylmethanamine on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that it can act as a serotonin receptor agonist, similar to its analogue 3-chlorophenylpiperazine . This interaction can lead to changes in cell signaling pathways, affecting processes such as neurotransmission and hormone release. Additionally, its impact on dopamine receptors can alter gene expression patterns and metabolic activities within the cell.
Molecular Mechanism
At the molecular level, 1-(2,3-dichlorophenyl)-N-methylmethanamine exerts its effects through binding interactions with specific biomolecules. It has been shown to act as a partial agonist of the dopamine D2 and D3 receptors . This binding can lead to the inhibition or activation of these receptors, resulting in changes in neurotransmitter release and receptor activity. Furthermore, it may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,3-dichlorophenyl)-N-methylmethanamine can change over time. Its stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that it can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to this compound can lead to alterations in cellular processes, potentially resulting in adaptive or adverse responses.
Dosage Effects in Animal Models
The effects of 1-(2,3-dichlorophenyl)-N-methylmethanamine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating neurotransmitter release and receptor activity. At higher doses, it can lead to toxic or adverse effects, such as neurotoxicity or behavioral changes . Understanding the dosage thresholds is essential for determining its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
1-(2,3-Dichlorophenyl)-N-methylmethanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it is a precursor in the synthesis of aripiprazole and one of its metabolites . This interaction with metabolic enzymes can influence the compound’s bioavailability and efficacy, as well as its potential side effects.
Transport and Distribution
The transport and distribution of 1-(2,3-dichlorophenyl)-N-methylmethanamine within cells and tissues are critical for its activity. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . Understanding these interactions can provide insights into its pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 1-(2,3-dichlorophenyl)-N-methylmethanamine can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall impact on cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dichlorophenyl)-N-methylmethanamine typically involves the reaction of 2,3-dichloroaniline with formaldehyde and a methylating agent under controlled conditions. One common method includes the following steps:
Starting Materials: 2,3-dichloroaniline, formaldehyde, and a methylating agent such as methyl iodide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, at elevated temperatures (around 80-100°C) to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 1-(2,3-dichlorophenyl)-N-methylmethanamine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3-Dichlorophenyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of 1-(2,3-dichlorophenyl)-N-methylmethanamine.
Reduction: Amine derivatives.
Substitution: Substituted phenylmethanamines.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichlorophenylpiperazine: A related compound with similar structural features but different functional groups.
3,4-Dichlorophenylpiperazine: Another similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
1-(2,3-Dichlorophenyl)-N-methylmethanamine is unique due to its specific substitution pattern and the presence of a methylmethanamine moiety
Propriétés
IUPAC Name |
1-(2,3-dichlorophenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHWXLUNCPECQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366193 | |
| Record name | (2,3-DICHLOROBENZYL)METHYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731827-07-9 | |
| Record name | (2,3-DICHLOROBENZYL)METHYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(2,3-dichlorophenyl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1299179.png)







![7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1299214.png)




